molecular formula C22H24Br2P+ B12059919 4-bromobutyl(triphenyl)phosphanium;hydrobromide

4-bromobutyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12059919
M. Wt: 479.2 g/mol
InChI Key: BJDNCJGRAMGIRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobutyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 1,4-dibromobutane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromobutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromobutyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: Employed in the study of biological systems, particularly in the modification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromobutyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The bromine atom can be readily replaced by other nucleophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • (4-bromobutyl)triphenylphosphonium chloride
  • (4-bromobutyl)triphenylphosphonium iodide
  • (4-bromobutyl)triphenylphosphonium fluoride

Uniqueness

4-bromobutyl(triphenyl)phosphanium;hydrobromide is unique due to its specific reactivity and stability. The presence of the bromine atom allows for versatile substitution reactions, and the triphenylphosphonium group provides stability and reactivity in various chemical environments .

Properties

Molecular Formula

C22H24Br2P+

Molecular Weight

479.2 g/mol

IUPAC Name

4-bromobutyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;

InChI Key

BJDNCJGRAMGIRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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